![molecular formula C11H13N B2477689 1-Phenyl-3-Azabicyclo[3.1.0]hexan CAS No. 67644-21-7](/img/structure/B2477689.png)

1-Phenyl-3-Azabicyclo[3.1.0]hexan

Übersicht

Beschreibung

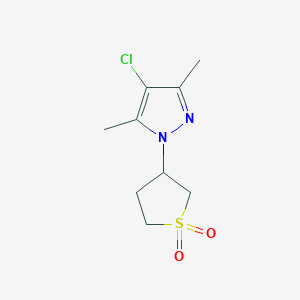

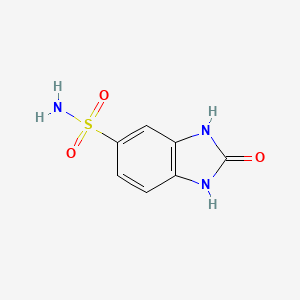

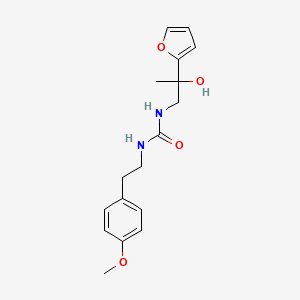

1-Phenyl-3-aza-bicyclo[3.1.0]hexan ist eine heterocyclische Verbindung, die in der medizinischen Chemie große Aufmerksamkeit erregt hat. Diese Verbindung ist bekannt für ihre einzigartige bicyclische Struktur, die einen Cyclopropanring umfasst, der mit einem stickstoffhaltigen Ring verschmolzen ist. Das Vorhandensein der Phenylgruppe trägt zu ihrer chemischen Vielfalt bei und macht sie zu einem wertvollen Gerüst für die Arzneimittelentwicklung .

Herstellungsmethoden

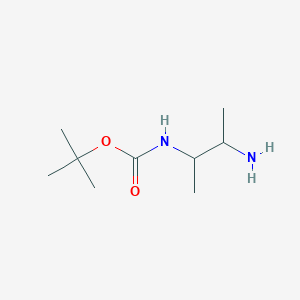

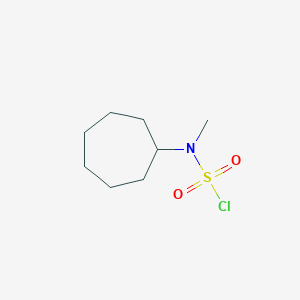

Die Synthese von 1-Phenyl-3-aza-bicyclo[3.1.0]hexan kann mit verschiedenen Methoden erreicht werden. Ein üblicher Ansatz umfasst die palladiumkatalysierte Cyclopropanierung von internen Alkenen mit N-Tosylhydrazonen. Diese Methode liefert hohe Ausbeuten und Diastereoselektivitäten, was sie zu einem praktikablen Weg für die großtechnische Produktion macht . Eine weitere Methode beinhaltet die metallkatalysierte Cyclisierung von 1,5- und 1,6-Enynen, die die gleichzeitige Bildung beider Ringe in einer einzigen Reaktion ermöglicht .

Wissenschaftliche Forschungsanwendungen

1-Phenyl-3-aza-bicyclo[3.1.0]hexan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

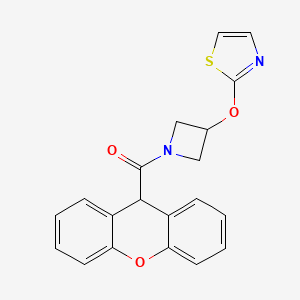

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.

Biologie: Es wird zur Untersuchung von Sigma-Rezeptoren verwendet, die an verschiedenen physiologischen Prozessen beteiligt sind.

Wirkmechanismus

Der Wirkmechanismus von 1-Phenyl-3-aza-bicyclo[3.1.0]hexan beinhaltet seine Wechselwirkung mit Sigma-Rezeptoren. Sigma-Rezeptoren sind eine Klasse von Proteinen, die an der Modulation von Neurotransmittersystemen beteiligt sind. Diese Verbindung bindet mit hoher Affinität an Sigma-Rezeptoren und beeinflusst verschiedene Signalwege und physiologische Prozesse. Die genauen molekularen Ziele und Wege, die beteiligt sind, hängen vom jeweiligen Sigma-Rezeptor-Subtyp (Sigma-1 oder Sigma-2) und dem Kontext seiner Verwendung ab .

Wirkmechanismus

Target of Action

1-Phenyl-3-azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . This group also includes the analgesic bicifadine, centanafadine used for the treatment of attention-deficit hyperactivity disorder (ADHD), and amitifadine (antidepressant) .

Mode of Action

The mode of action of 1-Phenyl-3-azabicyclo[3.1.0]hexane involves interaction with its targets, leading to changes in the cellular environment. For instance, it has been found to interact with sigma receptors . Dextrorotatory isomers with the same configuration of 3-phenylpiperidines to C-1 carbon linked to the phenyl ring showed a better affinity and selectivity for σ1 receptors compared to the respective levorotatory isomers .

Biochemical Pathways

The biochemical pathways affected by 1-Phenyl-3-azabicyclo[3.1.0]hexane are diverse, given its ability to interact with various biological targets. For instance, it has been found to interact with sigma receptors, which are involved in various physiological processes .

Pharmacokinetics

The pharmacokinetics of 1-Phenyl-3-azabicyclo[31It is known that the compound has a molecular weight of 15923 . It is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Result of Action

The molecular and cellular effects of 1-Phenyl-3-azabicyclo[3.1.0]hexane’s action are diverse, given its ability to interact with various biological targets. For instance, it has been found to interact with sigma receptors, which are involved in various physiological processes .

Biochemische Analyse

Biochemical Properties

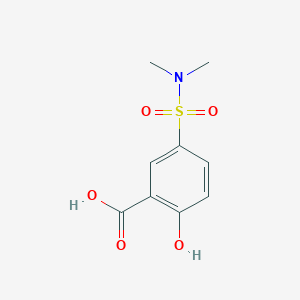

1-Phenyl-3-azabicyclo[3.1.0]hexane has been identified as a new ligand for sigma receptors . It interacts with these receptors, which are typical binding sites interacting with several psychoactive drugs

Cellular Effects

The cellular effects of 1-Phenyl-3-azabicyclo[3.1.0]hexane are not well-documented. Sigma receptors, with which this compound interacts, are known to be involved in various cellular processes. For instance, the σ1 subtype seems to be involved in cocaine-induced behavioral changes, opiate-induced analgesia, steroid-induced mental disturbances, and alterations in immune functions .

Molecular Mechanism

It is known to interact with sigma receptors, but the exact nature of these interactions and how they lead to the observed effects is not clear .

Vorbereitungsmethoden

The synthesis of 1-phenyl-3-aza-bicyclo[3.1.0]hexane can be achieved through various methods. One common approach involves the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This method provides high yields and diastereoselectivities, making it a practical route for large-scale production . Another method involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction .

Analyse Chemischer Reaktionen

1-Phenyl-3-aza-bicyclo[3.1.0]hexan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene Amin-Derivate umwandeln.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie m-Chlorperbenzoesäure (m-CPBA) für die Oxidation und Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) für die Reduktion. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-3-aza-bicyclo[3.1.0]hexan kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

3-Phenylpiperidine: Diese Verbindungen teilen eine ähnliche Phenylgruppe, unterscheiden sich jedoch in ihrer Ringstruktur.

Cyclopropylmethylamine: Diese Verbindungen haben einen ähnlichen Cyclopropanring, aber keinen stickstoffhaltigen Ring.

Sigma-Rezeptor-Liganden: Andere Sigma-Rezeptor-Liganden, wie Haloperidol und Benzomorphane, haben unterschiedliche Strukturen, aber ähnliche biologische Aktivitäten. Die Einzigartigkeit von 1-Phenyl-3-aza-bicyclo[3.1.0]hexan liegt in seiner konformativen Einschränkung, die seine Bindungsaffinität und Selektivität für Sigma-Rezeptoren erhöht.

Eigenschaften

IUPAC Name |

1-phenyl-3-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11/h1-5,10,12H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXPTPHIWQWOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66505-14-4 | |

| Record name | 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes the 1-Phenyl-3-azabicyclo[3.1.0]hexane scaffold interesting for medicinal chemistry and what are its primary targets?

A: The 1-Phenyl-3-azabicyclo[3.1.0]hexane structure exhibits interesting pharmacological properties, particularly regarding sigma (σ) receptors. Research suggests that it possesses a higher affinity for σ receptors, specifically the σ₁ subtype, compared to less rigid analogs like 3-phenylpiperidines []. This affinity for σ receptors makes this scaffold a promising target for developing novel therapeutics for pain management, as demonstrated by Bicifadine, a 1-phenyl-3-azabicyclo[3.1.0]hexane derivative currently in clinical trials for chronic pain [].

Q2: How does the stereochemistry of 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives affect their interaction with σ receptors?

A: Studies have shown that the stereochemistry at the C-1 carbon, where the phenyl ring is attached, significantly influences the binding affinity and selectivity for σ receptors []. Dextrorotatory isomers of 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives, mimicking the configuration of 3-phenylpiperidines, exhibit higher affinity and selectivity for σ₁ receptors compared to their levorotatory counterparts [].

Q3: Beyond sigma receptors, what other biological targets have been explored for 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives?

A: Research has investigated the inhibitory activity of 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives on enzymes like aromatase, a key enzyme in estrogen biosynthesis []. This finding indicates potential applications in developing treatments for hormone-dependent cancers, such as breast cancer.

Q4: How does the substitution pattern on the 1-Phenyl-3-azabicyclo[3.1.0]hexane core affect its biological activity?

A: Modifying the substituents on the 1-Phenyl-3-azabicyclo[3.1.0]hexane core can significantly impact its biological activity. For instance, introducing alkyl substituents to the azabicyclohexane ring, specifically at the 3-position, leads to potent and selective inhibition of aromatase []. In contrast, modifications to the para-amino group on the phenyl ring resulted in a loss of inhibitory activity toward both aromatase and the cholesterol side-chain cleavage enzyme []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the desired biological activity of these compounds.

Q5: What analytical techniques are commonly employed to characterize and study 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives?

A: Researchers often employ a combination of nuclear magnetic resonance (NMR) spectroscopy and molecular modeling studies to determine the relative stereochemistry of synthesized 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives []. These techniques provide valuable insights into the three-dimensional structure and conformational preferences, contributing to a deeper understanding of their structure-activity relationships.

Q6: What are the potential advantages of using 1-Phenyl-3-azabicyclo[3.1.0]hexane as a scaffold for drug development compared to other similar structures?

A: The 1-Phenyl-3-azabicyclo[3.1.0]hexane scaffold offers a more rigid structure compared to other similar structures like 3-phenylpiperidines []. This rigidity can be advantageous for drug development, as it can lead to greater selectivity for specific biological targets and potentially reduced off-target effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B2477611.png)

![(15S,16Z,17S)-16-ethylidene-4-hydroxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,10,14,20-tetraoxatetracyclo[21.2.2.13,7.012,17]octacosa-1(25),3,5,7(28),12,23,26-heptaene-11,19-dione](/img/structure/B2477619.png)

![2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2477629.png)